![molecular formula C13H20O2 B12545051 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one CAS No. 143292-40-4](/img/structure/B12545051.png)
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is characterized by its oxabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules. The presence of the hex-2-en-1-yl side chain adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold via asymmetric cycloadditions. For instance, the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions with acryloylpyrazolidinone under a rhodium (II) complex/chiral Lewis acid binary system has been reported to yield optically active oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity The use of continuous flow chemistry and catalytic systems can enhance the efficiency and sustainability of the production process specific industrial methods for the large-scale production of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[32
Analyse Chemischer Reaktionen
Types of Reactions
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxabicyclo[3.2.1]octane core into different derivatives.
Substitution: The hex-2-en-1-yl side chain can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new synthetic methodologies.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s core structure is found in various biologically active molecules, making it a potential lead compound for drug discovery.
Industry: It can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The oxabicyclo[3.2.1]octane core can interact with enzymes, receptors, or other proteins, modulating their activity. The hex-2-en-1-yl side chain may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the bicyclic core but contains a nitrogen atom, making it a key scaffold in tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: A derivative with a benzyl group, used in various synthetic applications.
Uniqueness
8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific side chain and oxygen-containing bicyclic core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
143292-40-4 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
8-hex-2-enyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-11-10-7-8-12(11)15-13(14)9-10/h4-5,10-12H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
NBEBFAHGCVMBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCC1C2CCC1OC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


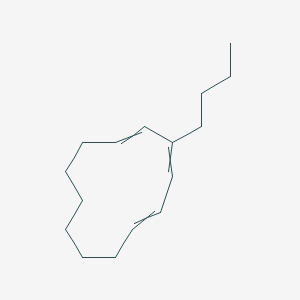
![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)


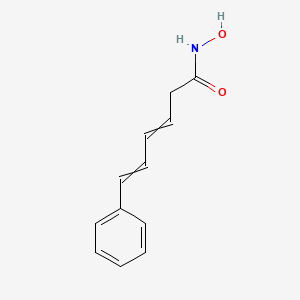

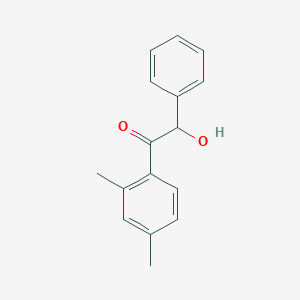
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)

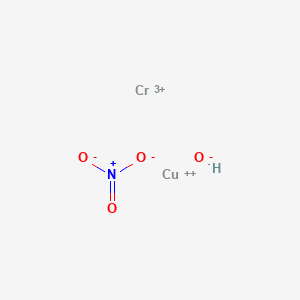
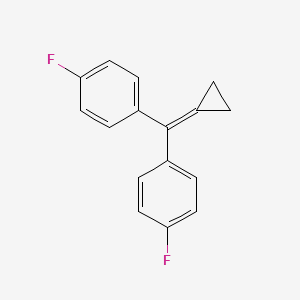
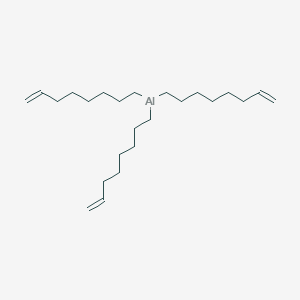
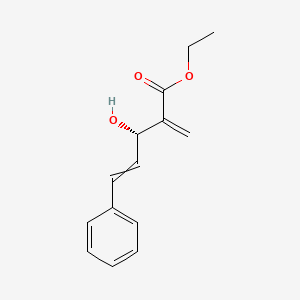
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
